(E)-methyl 3-(1H-pyrrol-2-yl)acrylate
Overview
Description
(E)-methyl 3-(1H-pyrrol-2-yl)acrylate is an organic compound with the molecular formula C8H9NO2. It contains a pyrrole ring and an acrylate functional group, making it a member of the pyrrole derivatives family . This compound is used in various applications in organic synthesis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 3-(1H-pyrrol-2-yl)acrylate typically involves the reaction of pyrrole with methyl acrylate under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction. The reaction is carried out at a controlled temperature to ensure the formation of the desired (E)-isomer .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 3-(1H-pyrrol-2-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the acrylate group to an alcohol or other reduced forms.
Substitution: The pyrrole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like halogens (e.g., bromine) or alkylating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized pyrrole derivatives.
Reduction: Reduced forms of the acrylate group, such as alcohols.
Substitution: Substituted pyrrole derivatives with various functional groups.
Scientific Research Applications
(E)-methyl 3-(1H-pyrrol-2-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-methyl 3-(1H-pyrrol-2-yl)acrylate involves its interaction with molecular targets through its functional groups. The pyrrole ring can participate in π-π interactions with aromatic systems, while the acrylate group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl (E)-3-(1H-pyrrol-2-yl)prop-2-enoate
- Methyl (E/Z)-3-(pyrrol-2-yl)propenoate
- Methyl 3-(1H-pyrrol-2-yl)prop-2-enoate
Uniqueness
(E)-methyl 3-(1H-pyrrol-2-yl)acrylate is unique due to its specific (E)-configuration, which can influence its reactivity and interactions compared to its (Z)-isomer or other similar compounds. This configuration can affect the compound’s physical properties, such as boiling point and solubility, as well as its chemical behavior in various reactions .
Properties
IUPAC Name |
methyl 3-(1H-pyrrol-2-yl)prop-2-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-8(10)5-4-7-3-2-6-9-7/h2-6,9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWODYBSMOMHLDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=CN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20706931 | |
Record name | Methyl 3-(1H-pyrrol-2-yl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20706931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32585-91-4 | |
Record name | Methyl 3-(1H-pyrrol-2-yl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20706931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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